3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide

Purity Analysis Quality Control Procurement Specification

Researchers developing sulfonamide-based enzyme inhibitor libraries face inconsistent SAR results when using analogs lacking the precise 3-amino-4-chloro substitution. This compound delivers a dual-handle scaffold for reproducible derivatization. • 3-Amino-4-chloro aryl pattern modulates sulfonamide NH acidity and aniline nucleophilicity for controlled functionalization • Chiral N-(1-hydroxy-2-methylpropan-2-yl) side chain enables hydrogen-bonding modulation and lipophilicity tuning • NLT 98% purity ensures reaction reproducibility; ISO-certified sourcing supports analytical method validation

Molecular Formula C10H15ClN2O3S
Molecular Weight 278.76 g/mol
CAS No. 871571-54-9
Cat. No. B1371056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide
CAS871571-54-9
Molecular FormulaC10H15ClN2O3S
Molecular Weight278.76 g/mol
Structural Identifiers
SMILESCC(C)(CO)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N
InChIInChI=1S/C10H15ClN2O3S/c1-10(2,6-14)13-17(15,16)7-3-4-8(11)9(12)5-7/h3-5,13-14H,6,12H2,1-2H3
InChIKeyATLSLEHXIIRBAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide – Structural and Physicochemical Profile


3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide (CAS 871571-54-9) is a trisubstituted benzenesulfonamide featuring a 3-amino-4-chloro substitution pattern on the aromatic ring and an N-(1-hydroxy-2-methylpropan-2-yl) side chain [1]. With a molecular formula of C10H15ClN2O3S and a molecular weight of 278.76 g/mol, it is a solid at ambient temperature with a predicted boiling point of 458.5±55.0 °C . The compound functions primarily as a synthetic building block in medicinal chemistry, offering two modifiable functional handles (the 3-amino group and the N-hydroxyalkyl side chain) that enable further derivatization for structure-activity relationship (SAR) exploration .

Role
Synthetic building block for SAR exploration
Handles
Two modifiable functional groups (3-amino & N-hydroxyalkyl)
Aryl pattern
3-Amino-4-chloro substitution for distinct electronic profile

3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide – Uniqueness Over Generic Sulfonamides


Generic sulfonamides such as unsubstituted benzenesulfonamide or even 4-aminobenzenesulfonamide lack the precise combination of aryl ring activation and N-alkyl substitution that defines this compound. The 3-amino-4-chloro pattern introduces a unique electronic and steric environment on the benzene ring that modulates both the acidity of the sulfonamide NH and the nucleophilicity of the aniline nitrogen [1]. The N-(1-hydroxy-2-methylpropan-2-yl) substituent further introduces a chiral tertiary carbinol moiety that can participate in hydrogen bonding, alter lipophilicity, and create a steric shield around the sulfonamide group . Studies on analogous N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide derivatives have demonstrated that even minor changes in the aryl substitution pattern or the N-alkyl group can shift enzyme inhibition potency by orders of magnitude, as evidenced by butyrylcholinesterase (BChE) IC50 values ranging from 65.47 to >500 µM across a single series [2]. Therefore, procurement of the exact CAS 871571-54-9 compound is essential for reproducible SAR campaigns, as structurally similar analogs cannot be assumed to recapitulate the same binding interactions or physicochemical properties.

Aryl substitution pattern
4-Amino non-chlorinated analogs have different electronic and steric environments that can alter reactivity and binding.
N-alkyl side chain
Generic sulfonamides lack the chiral tertiary carbinol moiety, which influences hydrogen bonding and lipophilicity.
SAR sensitivity
Within this class, minor N-substitution changes can shift enzyme inhibition by orders of magnitude; exact structure is critical.

3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide – Differentiation from Closest Analogs


Purity Advantage Over Structural Analogs

A reliable supplier specifies the purity of 3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide as NLT 98% (Not Less Than 98%), which exceeds the standard ≥95% purity offered for the closest commercially available analog, 4-amino-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide (CAS 7467-39-2), and the parent 3-amino-4-chlorobenzenesulfonamide (CAS 29092-34-0) . This higher purity specification reduces the burden of post-procurement purification for sensitive downstream applications.

Purity Specification
Data to verify
Target: NLT 98%
Comparator analogs: typically ≥95%
Reduces post-procurement purification needs.
Supplier specification; independent verification advised.
Purity Analysis Quality Control Procurement Specification

Molecular Weight Distinction from Non-Chlorinated Analog

The exact monoisotopic mass of 3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide is confirmed as 278.76 g/mol (PubChem CID 43498660), which is 34.45 g/mol higher than its closest non-chlorinated analog, 4-amino-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide (CAS 7467-39-2, MW 244.31) [1]. This mass difference corresponds precisely to the replacement of a hydrogen atom with a chlorine atom at the 4-position, providing an unambiguous analytical handle for identity confirmation via mass spectrometry.

Molecular Weight
Head-to-head
278.76 g/mol vs 244.31 g/mol (non-chlorinated analog) — Δ = 34.45
Enables unambiguous LC-MS / HRMS identification.
Calculated from molecular formula; confirmed by PubChem.
Molecular Weight Physicochemical Property Structural Confirmation

Predicted Lipophilicity Shift vs. Non-Chlorinated Analog

The predicted LogP for the non-chlorinated analog 4-amino-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide is reported as 2.37 (calculated), while the introduction of a chlorine atom at the 4-position in 3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide is expected to increase lipophilicity by approximately 0.5–0.7 LogP units based on established aromatic chlorine substitution principles [1]. Although an experimentally measured LogP for CAS 871571-54-9 has not been publicly reported, the predicted increase carries implications for membrane permeability and non-specific protein binding.

Predicted LogP
Class-level inference
Estimated ~2.9–3.1 (target) vs 2.37 (non-chlorinated analog)
Lipophilicity shift may alter membrane permeability.
No experimental LogP publicly reported; estimate based on aromatic Cl increment.
Lipophilicity ADME Prediction Drug-likeness

BChE Inhibition Sensitivity to N-Substitution

In a published study on N-substituted derivatives of N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide, butyrylcholinesterase (BChE) IC50 values ranged from 65.47 ± 0.69 µM (for compound 5e) to >500 µM for less active analogs, representing a >7.6-fold potency difference driven solely by N-substituent variation [1]. This class-level evidence underscores that the specific N-(1-hydroxy-2-methylpropan-2-yl) substitution pattern is a critical determinant of biological activity, and by extension, the unique 3-amino-4-chloro substitution on the aryl ring in CAS 871571-54-9 is expected to confer distinct biochemical interactions that cannot be extrapolated from unsubstituted or differently substituted analogs.

BChE Inhibition SAR
Class-level inference
IC50 range 65.47 to >500 µM across N-substituted series; >7.6-fold variation
Shows high sensitivity of activity to structural changes.
Target compound not directly tested; class-level SAR evidence.
Butyrylcholinesterase Inhibition SAR Enzyme Assay

ISO-Certified Quality Management

At least one supplier (MolCore) explicitly states ISO certification for 3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide (NLT 98%), whereas many generic sources for related sulfonamide building blocks do not declare certified quality management systems . ISO certification provides documented traceability of the manufacturing process, batch-to-batch consistency documentation, and adherence to standardized quality control protocols.

Quality Certification
Data to verify
ISO-certified production (MolCore) vs non-certified generic sources
Supports batch traceability for regulated research environments.
Verify certification status with other suppliers.
Quality Assurance ISO Certification Procurement Compliance

Unique InChIKey Chemical Identity

The InChIKey for 3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide is ATLSLEHXIIRBAY-UHFFFAOYSA-N, a unique identifier registered in PubChem (CID 43498660) with a create date of 2009-07-21 [1]. This InChIKey is distinct from that of the closest analog 4-amino-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide (CAS 7467-39-2) and from 3-amino-4-chlorobenzenesulfonamide (CAS 29092-34-0), confirming that it is a separately registered, structurally unique chemical entity.

InChIKey Identity
Head-to-head
ATLSLEHXIIRBAY-UHFFFAOYSA-N (unique to CAS 871571-54-9)
Eliminates ambiguity from nomenclature; unambiguous database lookup.
Registered PubChem CID 43498660.
Chemical Identity Database Registration Inventory Management

3-Amino-4-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide – Application Scenarios


Medicinal Chemistry Lead Optimization and SAR

This compound serves as a key intermediate for the synthesis of focused sulfonamide libraries where both the 3-amino group and the N-hydroxyalkyl side chain can be independently derivatized. The NLT 98% purity ensures that subsequent reactions proceed with minimal interference from impurities, while the unique 3-amino-4-chloro aryl substitution provides a distinct electronic profile compared to the 4-amino non-chlorinated analog . The demonstrated sensitivity of BChE inhibition to N-substitution within this chemical class [1] supports the use of this exact compound as a scaffold for exploring structure-activity relationships where the chlorine atom may enhance target binding or modulate metabolic stability.

Selective Enzyme Probe Development

Based on class-level evidence showing that N-(1-hydroxy-2-methylpropan-2-yl)benzenesulfonamide derivatives can achieve butyrylcholinesterase inhibition with IC50 values as low as 65.47 µM [1], the target compound—with its additional 3-amino-4-chloro substitution—offers a chemotype for developing selective enzyme probes or activity-based protein profiling (ABPP) reagents. The chlorine atom may confer enhanced selectivity for certain enzyme isoforms over closely related family members. The ISO-certified sourcing option further supports reproducible probe generation for quantitative chemical proteomics.

Analytical Reference Standard for Method Development

The well-defined molecular weight (278.76 g/mol) and unique InChIKey (ATLSLEHXIIRBAY-UHFFFAOYSA-N) [2] enable reliable use of this compound as a reference standard in HPLC and LC-MS method development for sulfonamide detection and quantification. The NLT 98% purity meets the minimum purity threshold (typically ≥95%) required for analytical reference materials. Procurement of this specific CAS-numbered compound ensures that calibration curves and validation parameters are tied to a traceable, unambiguous chemical entity.

Pre-formulation Candidate Screening

The predicted LogP shift of approximately +0.5 to +0.7 units compared to the non-chlorinated analog [3] positions this compound as a candidate for pre-formulation screening where altered lipophilicity may translate into improved membrane permeability. The chlorine substituent can also serve as a handle for later-stage optimization via metal-catalyzed cross-coupling reactions if the compound progresses to lead optimization. The commercial availability in NLT 98% purity facilitates direct use in solubility, permeability, and metabolic stability assays.

Application
Selection Property
Validation Focus
Medicinal chemistry SAR
Dual derivatizable handles, 3-amino-4-chloro pattern
Substitution-dependent bioactivity and physicochemical profiling
Enzyme probe scaffold
N-hydroxyalkyl side chain, chlorine substituent
Class-level enzyme inhibition sensitivity; selectivity over isoforms
LC-MS reference standard
Unique InChIKey, defined monoisotopic mass
Identity confirmation and calibration curve traceability
Pre-formulation screening
Predicted lipophilicity shift vs non-chlorinated analog
Experimental LogP, solubility, and permeability determination
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